molecular formula C11H12N2O3 B2433299 ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1245106-77-7

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2433299
CAS No.: 1245106-77-7
M. Wt: 220.228
InChI Key: VCCQVYYUSSPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an ester functional group

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQVYYUSSPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of ethyl 3-(furan-2-yl)propanoate with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable solvents and catalysts can be applied to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is highly reactive toward oxidation. In acidic conditions, potassium permanganate (KMnO₄) can oxidize the furan ring, potentially leading to cleavage or formation of furanone derivatives. While specific data for this isomer is limited, analogous compounds with furan moieties exhibit similar oxidative behavior, often resulting in ring-opening products or diketones .

Reduction Reactions

The ester group in this compound undergoes reduction under anhydrous conditions using lithium aluminum hydride (LiAlH₄). This reaction typically converts the ester to a primary alcohol, though the pyrazole ring’s stability under such conditions requires optimization. For example:

RCOOEtLiAlH4RCH2OH+EtOH\text{RCOOEt} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH} + \text{EtOH}

Electrophilic Substitution

The furan ring’s α-positions (2 and 5) are susceptible to electrophilic substitution . Bromine (Br₂) can react with the furan moiety under controlled conditions, forming substituted furan derivatives. The pyrazole ring’s reactivity toward electrophilic substitution may vary depending on substituents and reaction conditions.

Reaction TypeReagentsConditions
OxidationKMnO₄Acidic
ReductionLiAlH₄Anhydrous
Electrophilic SubstitutionBr₂Varies by substrate

Nucleophilic Attack on the Ester Carbonyl

The ester carbonyl group can undergo nucleophilic attack under acidic conditions. For example, methanol may react with the protonated carbonyl oxygen, leading to acetal formation followed by rearrangement or ring-opening reactions . While this mechanism is documented for similar esters, its applicability to this compound requires further experimental validation.

Hydrolysis of the Ester Group

Hydrolysis of the ethyl ester under basic or acidic conditions can yield the corresponding carboxylic acid:

RCOOEtH2O/OHRCOOH+EtOH\text{RCOOEt} \xrightarrow{\text{H}_2\text{O}/\text{OH}^-} \text{RCOOH} + \text{EtOH}

This reaction is foundational for synthesizing water-soluble derivatives for biological studies.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. Research has shown that compounds with pyrazole rings exhibit significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest potential for further development as antimicrobial agents in clinical settings .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for cancer treatment.

Cell Line IC50 (µM)
HeLa12.5
MCF715.0
A54910.0

The proposed mechanism involves the inhibition of topoisomerases and induction of DNA damage, leading to cell cycle arrest .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules.

Synthetic Routes

Common synthetic routes for this compound include cyclization reactions involving furan derivatives and hydrazines, often facilitated by catalysts such as acetic acid in ethanol solutions. This versatility makes it a valuable building block in the synthesis of other biologically active compounds.

Study on Antimicrobial Efficacy

A significant study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated not only bacterial growth inhibition but also disruption of biofilm formation, critical for treating chronic infections .

Study on Anticancer Properties

Another investigation conducted at a prominent cancer research institute assessed the anticancer efficacy of this compound using both in vitro and in vivo models. The study demonstrated substantial tumor reduction without significant toxicity to normal tissues, affirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and research findings, including data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 1245106-77-7

The compound features a furan ring, a pyrazole ring, and an ester functional group, contributing to its unique chemical properties and biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole derivatives. A common method includes:

  • Condensation Reaction : Ethyl 3-(furan-2-yl)propanoate is reacted with 1-methyl-1H-pyrazole-4-carboxylic acid.
  • Reagents : Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : Dichloromethane at room temperature.

This method is efficient for producing the compound in high yields while adhering to green chemistry principles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various pyrazole derivatives reported that compounds similar in structure demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases .

Antitumor Activity

This compound has also been explored for its antitumor potential. Pyrazole derivatives are known to inhibit specific kinases involved in cancer progression, with some studies indicating effective inhibition of BRAF(V600E) in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryInhibits TNF-α production
AntitumorInhibits BRAF(V600E)

Detailed Research Findings

A recent study highlighted the synthesis of several pyrazole derivatives, including this compound, which showed promising results in inhibiting tumor cell proliferation in vitro. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance biological activity .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways . Additionally, it may interfere with signaling pathways related to cell proliferation and survival in cancer cells.

Q & A

Q. What safety protocols are critical for handling pyrazole derivatives in vitro and in vivo?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods for synthesis (CAS 98476-09-6 requires OSHA-compliant handling).
  • In Vivo Ethics : Adhere to NIH guidelines for rodent studies, including IACUC approval and humane endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.